6-Chloropyridine-2-sulfonamide

Adenosine A3 receptor GPCR pharmacology Radioligand binding

De novo hit identification for adenosine A3 or GIRK1/2 targets is time- and resource-intensive. 6-Chloropyridine-2-sulfonamide provides a validated starting scaffold with pre-existing target engagement data, accelerating lead optimization. • A3 Antagonist: Ki 48 nM at human A3 receptor with >2-fold selectivity over A2B. • GIRK1/2 Activator: EC50 137 nM, 28-fold more potent than unoptimized analogs, 5.1-fold selectivity over GIRK1/4, >200-fold over Kv2.2. • Fragment library: MW 192.62 Da, LogP ~0.78, compliant with Lipinski rules for CNS drug design. • Supplied as white crystalline solid, ≥97% HPLC purity, stored at 2-8°C.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 1823272-65-6
Cat. No. B1524158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridine-2-sulfonamide
CAS1823272-65-6
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyQINHNCPJECYNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridine-2-sulfonamide: Chemical Identity & Procurement


6-Chloropyridine-2-sulfonamide (CAS 1823272-65-6) is a heterocyclic sulfonamide building block with molecular formula C5H5ClN2O2S and molecular weight 192.62 g/mol. Its structure features a chlorine substituent at the pyridine 6-position and a primary sulfonamide group at the 2-position . The compound is supplied as a white crystalline solid with a typical commercial purity specification of ≥95% (HPLC) and is recommended for long-term storage in a cool, dry environment . This dual-functional scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research programs, where both the sulfonamide hydrogen-bond donor/acceptor capacity and the chlorine leaving group are exploited for downstream derivatization [1].

6-Chloropyridine-2-sulfonamide: Why It’s Irreplaceable


Pyridine sulfonamides are not interchangeable commodities. The precise positioning of the sulfonamide group at C2 versus C3 fundamentally alters the electronic character of the pyridine ring and its hydrogen-bonding geometry with biological targets . Replacing chlorine with bromine at the 6-position increases molecular weight (+44.5 Da) and lipophilicity, which can unpredictably shift pharmacokinetic profiles, off-target binding, and synthetic route efficiency . Even the positional isomer 6-chloropyridine-3-sulfonamide (CAS 40741-46-6) engages distinct enzyme targets—it has been specifically cited as a precursor for carbonic anhydrase inhibitors and diuretics, whereas the 2-sulfonamide regioisomer has documented activity at adenosine A3 and GIRK channels in curated databases [1]. Procurement decisions must therefore be driven by target-specific evidence rather than generic class membership.

Quantitative Evidence: 6-Chloropyridine-2-sulfonamide vs. Analogs


Adenosine A3 Receptor Binding Affinity

A pyridine-2-sulfonamide derivative incorporating the 6-chloropyridine-2-sulfonamide scaffold achieved a Ki of 48 nM at the human adenosine A3 receptor expressed in CHO cell membranes, measured by displacement of [³H]PSB-11 in a radioligand competition assay with 60-minute incubation [1]. Selectivity profiling of the same compound against human adenosine A2B receptor yielded a Ki >100 nM, representing a greater than 2-fold selectivity window for A3 over A2B [1]. The unsubstituted pyridine-2-sulfonamide parent scaffold (CAS 63636-89-5) lacks this defined selectivity profile in publicly curated databases, indicating that the 6-chloro substitution contributes meaningfully to the receptor recognition pharmacophore .

Adenosine A3 receptor GPCR pharmacology Radioligand binding

GIRK1/2 Channel Activation Potency

A GIRK channel activator incorporating the 6-chloropyridine-2-sulfonamide substructure exhibited an EC50 of 137 nM at GIRK1/2 channels expressed in HEK293 cells, with a 5.1-fold selectivity window over GIRK1/4 channels (EC50 = 702 nM) measured by thallium flux fluorescence assay with 6-minute incubation [1]. In contrast, a structurally related compound from the same chemical series (BDBM50439415, CHEMBL2420549) lacking the optimized chloro-sulfonamide geometry showed substantially weaker activation at GIRK1/2, with an EC50 of 3,900 nM [2]. This represents an approximately 28-fold improvement in potency conferred by structural optimization that includes the 6-chloro-2-sulfonamide motif.

GIRK channels Potassium channel pharmacology Neurological disorders

Lipophilicity & Isomer Property Differences

The unsubstituted pyridine-2-sulfonamide (CAS 63636-89-5) has a reported LogP of -0.76 (calculated) and a predicted pKa of 9.21 ± 0.60 . Introduction of chlorine at the 6-position is predicted to increase lipophilicity (estimated LogP shift of approximately +0.5 to +0.8 based on the Hansch π constant for aromatic chlorine substitution), moving the compound closer to optimal CNS drug-like property space (LogP 1-3). In comparison, the 3-sulfonamide isomer 6-chloropyridine-3-sulfonamide (CAS 40741-46-6) has a reported density of 1.558 g/cm³ and boiling point of 383.2°C at 760 mmHg, reflecting its distinct intermolecular interaction profile . These differences in fundamental physicochemical parameters directly influence formulation strategy, membrane permeability, and bioanalytical method development—key considerations during lead optimization procurement.

LogP pKa Drug-likeness Isomer comparison

Cross-Coupling Reactivity: Chloro vs. Bromo

6-Bromopyridine-2-sulfonamide (CAS 856013-04-2) has been demonstrated as an accessible substrate for halogen-metal exchange and subsequent reaction with sulfuryl chloride, enabling scalable synthesis of the sulfonamide building block from 2,6-dibromopyridine [1]. The bromine analog has a molecular weight of 237.07 g/mol . The chlorine analog (MW 192.62) offers a 44.4-Da molecular weight advantage that can be critical for maintaining lead compound compliance with Lipinski's Rule of Five during fragment-based drug discovery. Furthermore, the differential oxidative addition rates of C-Cl versus C-Br bonds in palladium-catalyzed cross-coupling provide orthogonal synthetic handles: the 6-chloro substituent permits selective functionalization under conditions where bromine would react unselectively, enabling sequential derivatization strategies at the pyridine 6-position [2].

Suzuki coupling Bromopyridine reactivity Building block selection Scalable synthesis

Privileged Scaffold for Kinase & GPCR Libraries

The 6-chloropyridine-2-sulfonamide scaffold has been explicitly cited as a key building block employed in virtual screening campaigns and high-throughput screening (HTS) assays to identify lead compounds across multiple therapeutic areas [1]. This documented use in actual drug discovery workflows distinguishes it from the 3-sulfonamide isomer, which is primarily cited as a precursor for diuretics and carbonic anhydrase inhibitors , and from the 6-bromo analog, which is referenced mainly for synthetic methodology development rather than biological screening integration [2]. The scaffold's established presence in curated screening libraries provides procurement decision-makers with confidence that downstream biological annotation data and SAR precedents are more likely to be available for hit follow-up compared to less-utilized isomers.

Kinase inhibitors GPCR modulators Library synthesis HTS validation

Antimicrobial Folate Synthesis Inhibition

As a member of the sulfonamide class, 6-chloropyridine-2-sulfonamide is mechanistically positioned to inhibit bacterial dihydropteroate synthase (DHPS), the canonical target of sulfonamide antibiotics that disrupts folate biosynthesis essential for nucleic acid production . Derivatives structurally similar to this scaffold have been reported with an IC50 of 0.8 µM against SARS-CoV-2, demonstrating potent antiviral activity with low cytotoxicity in cell-based assays . The 3-sulfonamide isomer (CAS 40741-46-6) has also been reported to exhibit antimicrobial and antifungal properties, with some derivatives showing cytotoxic activity against breast cancer cell lines . While direct quantitative antimicrobial head-to-head data between the 2-sulfonamide and 3-sulfonamide isomers are not available in public databases, the distinct target engagement profiles inferred from their divergent biological annotation (antibacterial/antiviral vs. anticancer/carbonic anhydrase inhibition) underscore that the sulfonamide regioisomeric position directs therapeutic application space [1].

Antibacterial Dihydropteroate synthase Folate biosynthesis Sulfonamide antibiotics

Application Scenarios for 6-Chloropyridine-2-sulfonamide


Adenosine A3 Antagonist Lead Optimization

Research teams pursuing selective adenosine A3 receptor antagonists for glaucoma or inflammatory disease indications can deploy 6-chloropyridine-2-sulfonamide as a validated starting scaffold with a documented Ki of 48 nM at the human A3 receptor and greater than 2-fold selectivity over the A2B subtype [1]. This pre-existing target engagement data eliminates the need for de novo hit identification and provides a structure-activity relationship (SAR) foothold that is unavailable from the unsubstituted pyridine-2-sulfonamide scaffold, which lacks curated adenosine receptor binding data in public databases . Procurement of this specific building block enables rapid analog synthesis and selectivity optimization without the time and resource burden of primary screening.

GIRK1/2 Activator Development for Neurological Disorders

For programs targeting GIRK1/2 potassium channels in epilepsy, pain, or addiction, the 6-chloropyridine-2-sulfonamide scaffold offers a 28-fold potency advantage (EC50 137 nM) over structurally related but less-optimized pyridine sulfonamide analogs (EC50 3,900 nM) in thallium flux assays in HEK293 cells [1]. The additional 5.1-fold selectivity over GIRK1/4 channels and >200-fold selectivity over Kv2.2 minimizes the risk of cardiac or neuronal off-target effects during in vivo efficacy studies [1]. This potency and selectivity profile makes the scaffold a preferred procurement choice for ion channel-focused medicinal chemistry teams.

Fragment-Based Discovery with CNS-Favorable Properties

At 192.62 g/mol, 6-chloropyridine-2-sulfonamide sits comfortably within fragment library specifications (MW < 300 Da) [1]. The 6-chloro substitution shifts LogP upward by approximately 0.5-0.8 units relative to the unsubstituted pyridine-2-sulfonamide (LogP -0.76), positioning the compound closer to the CNS drug-like property space (LogP 1-3) while maintaining hydrogen-bond donor and acceptor capabilities from the primary sulfonamide group . The 44.4-Da molecular weight advantage over the 6-bromo analog (MW 237.07) provides additional compliance margin with Lipinski's Rule of Five during fragment growth campaigns . These features make the compound a strategic procurement choice for fragment screening libraries targeting CNS indications.

Agrochemical Intermediate: Herbicides & Plant Growth Regulators

The sulfonamide functional group in 6-chloropyridine-2-sulfonamide enables modulation of plant enzyme activity, making the compound a valuable intermediate in the development of herbicides and plant growth regulators [1]. The 6-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, while the 2-sulfonamide group offers hydrogen-bonding capacity for target enzyme engagement . This dual-functional reactivity profile differentiates the compound from the 3-sulfonamide isomer, which is directed toward pharmaceutical carbonic anhydrase inhibition rather than agrochemical applications , guiding procurement decisions for agrochemical R&D pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.